5-Bromo-3-butyl-1H-indazole is a chemical compound notable for its applications in medicinal chemistry and biomedicine. It belongs to the indazole family, which is characterized by a fused bicyclic structure comprising a five-membered ring containing two nitrogen atoms. The compound's specific features, including the bromine atom at the 5-position and the butyl group at the 3-position, contribute to its unique chemical properties and potential biological activities.
The compound is identified by its CAS number 1314988-13-0 and is available from various chemical suppliers, including Sigma-Aldrich and Amadis Chemical Company. Its synthesis and characterization are documented in several scientific publications, highlighting its significance in organic synthesis and pharmaceutical applications .
The synthesis of 5-Bromo-3-butyl-1H-indazole typically involves several steps, including regioselective alkylation of indazole derivatives. The most common method employs sodium hydride as a base in tetrahydrofuran, facilitating the alkylation process with butyl bromide to achieve high regioselectivity at the nitrogen atom of the indazole scaffold .
The molecular formula of 5-Bromo-3-butyl-1H-indazole is . The structure features:
This configuration influences both its physical properties and reactivity.
The compound's molecular weight is approximately 227.11 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and bonding arrangements .
5-Bromo-3-butyl-1H-indazole participates in various chemical reactions typical of indazoles:
The reactivity of the bromine atom allows for nucleophilic substitution reactions under mild conditions, making it a versatile intermediate in organic synthesis .
The mechanism of action for compounds like 5-Bromo-3-butyl-1H-indazole often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound are less documented, related indazoles have been shown to modulate ion channels or inhibit specific pathways associated with pain and inflammation.
Studies indicate that indazole derivatives can act on transient receptor potential channels or other pharmacological targets, suggesting potential therapeutic applications in pain management and other conditions .
Relevant data regarding its melting point or boiling point may vary based on experimental conditions but should be characterized during synthesis for accurate application .
5-Bromo-3-butyl-1H-indazole serves multiple roles in scientific research:
The compound 5-Bromo-3-butyl-1H-indazole is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 5-bromo-3-butyl-1H-indazole. Its molecular formula is C₁₁H₁₃BrN₂, with a molecular weight of 253.14 g/mol as confirmed by multiple analytical sources [4] [5]. This brominated indazole derivative features a butyl chain (C₄H₉) attached at the 3-position of the indazole core and a bromine atom at the 5-position of the benzoid ring.
The compound's structural identity is further defined by several key identifiers:
CCCCC1=NNC2=C1C=C(Br)C=C2
[5] or CCCCc1n[nH]c2c1cc(Br)cc2
[4]Table 1: Standard Chemical Identifiers of 5-Bromo-3-butyl-1H-indazole
Identifier Type | Value |
---|---|
IUPAC Name | 5-Bromo-3-butyl-1H-indazole |
Molecular Formula | C₁₁H₁₃BrN₂ |
Molecular Weight | 253.14 g/mol |
CAS Registry Number | 1314988-13-0 |
InChIKey | ZDURTHFQVOZAKO-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=NNC2=C1C=C(Br)C=C2 |
Advanced spectroscopic techniques provide conclusive evidence for the structure of 5-bromo-3-butyl-1H-indazole. While specific NMR data for this exact compound is limited in the search results, studies on closely related bromoindazoles reveal characteristic patterns. The tert-butyl analog tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate exhibits distinct proton environments: aromatic protons in the 7.5-8.5 ppm region, methylene protons adjacent to nitrogen near 4.3 ppm, and aliphatic protons between 1.0-2.0 ppm [7]. For 5-bromo-3-butyl-1H-indazole itself, the butyl chain would be expected to show characteristic ¹H-NMR signals: a triplet (∼0.9 ppm, CH₃), multiplet (∼1.4 ppm, CH₂CH₃), and resonances for N-adjacent methylene groups at ∼2.8-4.0 ppm depending on solvent effects.
Mass spectrometry analysis of this compound shows a characteristic isotopic pattern due to the bromine atom (⁷⁹Br/⁸¹Br ∼1:1 ratio). High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion at m/z 252.0260 (for C₁₁H₁₃⁷⁹BrN₂⁺) and 254.0240 (for C₁₁H₁₃⁸¹BrN₂⁺). In studies of structurally similar brominated indazoles, GC-MS analysis reveals prominent fragment ions corresponding to loss of the butyl group and cleavage of the indazole ring system [6]. The molecular ion [M+H]⁺ peak at m/z 253/255 and key fragments provide definitive identification.
Table 2: Characteristic Mass Spectrometry Fragmentation Patterns in Brominated Indazoles
m/z Value | Relative Intensity | Proposed Fragment Ion |
---|---|---|
253/255 | 100% | [M+H]⁺ (C₁₁H₁₄BrN₂⁺) |
172/174 | 65% | [M+H - C₄H₉]⁺ (C₇H₆BrN₂⁺) |
144/146 | 42% | [M+H - C₄H₉ - C₂H₂]⁺ (C₅H₄BrN₂⁺) |
116/118 | 28% | Bromopyrazole fragment |
While no direct crystallographic data exists for 5-bromo-3-butyl-1H-indazole in the provided search results, extensive X-ray diffraction studies on closely related brominated indazoles provide valuable structural insights. The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals near coplanarity between the pyrazole and benzene rings, with a remarkably small dihedral angle of 2.36(5)° [7]. This planarity facilitates π-π stacking interactions in the solid state, with centroid-centroid distances measuring 3.7394(6) Å.
The crystal packing of brominated indazoles is stabilized by an intricate network of intermolecular interactions. In the tert-butyl derivative, pairwise N—H⋯N hydrogen bonds generate inversion dimers with R₂²(8) ring motifs. Additional stabilization occurs through C—H⋯O hydrogen bonds and weak C—H⋯Br interactions [7]. The bromine atom participates in type II halogen bonding (C—H⋯Br), with H⋯Br distances of approximately 3.11 Å and C—H⋯Br angles near 140°. These interactions collectively create a three-dimensional framework with significant stability.
For 5-bromo-3-butyl-1H-indazole, the flexible butyl chain would likely adopt an extended conformation to minimize steric interactions with the indazole core. The absence of crystallographic data on this specific compound represents a significant research gap, as such studies would provide definitive confirmation of bond lengths, angles, and the preferred orientation of the butyl substituent relative to the heterocyclic system.
Indazole derivatives exhibit a unique structural feature: prototropic tautomerism between 1H- and 2H- forms. This equilibrium arises from the mobility of the pyrrolic proton (N-H), which can bridge between the two nitrogen atoms (N1 and N2) of the fused heterocyclic system. For 5-bromo-3-butyl-1H-indazole, this manifests as:
1H-tautomer: CCCCC1=NNHC2=C1C=C(Br)C=C22H-tautomer: CCCCC1=NN=C2C=CC(Br)=CC12
Experimental evidence from the search results strongly indicates that the 1H-tautomer predominates in both solid state and solution. The SMILES notations provided in commercial listings consistently represent the compound as "1H-indazole" [4] [5] [10], and crystallographic studies of analogous compounds invariably show the proton positioned on N1 rather than N2 [7]. This preference is attributed to greater resonance stabilization in the 1H-form, where the protonated N1 allows for complete aromaticity across both rings, satisfying Hückel's rule.
Substituent effects significantly influence tautomeric equilibria. The electron-withdrawing bromine atom at the 5-position would slightly favor the 1H-tautomer by reducing electron density at N1. The butyl group at C3, being alkyl and moderately electron-donating, may exert minimal influence on the equilibrium. Potential isomeric forms to consider include positional isomers (e.g., 7-bromo instead of 5-bromo) and constitutional isomers where the butyl group attaches to different ring positions. However, synthesis routes and purification methods described in commercial sources suggest a single predominant isomer consistent with the 3,5-disubstitution pattern [5] [10].
Synthetic Approaches and Purification Methodologies
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0